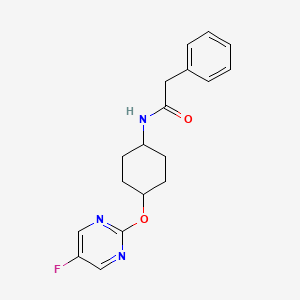

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-14-11-20-18(21-12-14)24-16-8-6-15(7-9-16)22-17(23)10-13-4-2-1-3-5-13/h1-5,11-12,15-16H,6-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVUJKLZMWNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CC=C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the 5-fluoropyrimidin-2-yloxy intermediate: This step involves the reaction of 5-fluoropyrimidine with an appropriate alcohol under basic conditions to form the 5-fluoropyrimidin-2-yloxy intermediate.

Cyclohexyl ring functionalization: The intermediate is then reacted with a cyclohexyl derivative, often under catalytic conditions, to introduce the 5-fluoropyrimidin-2-yloxy group onto the cyclohexyl ring.

Amide bond formation: The final step involves the coupling of the functionalized cyclohexyl intermediate with phenylacetic acid or its derivatives to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine and phenylacetamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Fluoropyrimidine vs. Cyanopyrazine: Fluorine in the query compound enhances metabolic stability compared to cyanopyrazine analogs, which may undergo faster degradation due to electron-deficient cyano groups .

- Amide Group Variations : Phenylacetamide provides superior lipophilicity for membrane penetration, whereas nicotinamide or pyrrole groups favor aqueous solubility but may require structural optimization for target engagement .

- Functional Linkers : Ureido-based PROTACs (e.g., Compound 5g) diverge functionally but highlight the versatility of cyclohexyl backbones in drug design .

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by a cyclohexyl group substituted with a 5-fluoropyrimidine moiety and a phenylacetamide structure. The synthesis typically involves the coupling of specific amines with acetic acid derivatives under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and differentiation in cancer cells, alongside inhibition of cell proliferation. The compound's activity was compared to established chemotherapeutics such as imatinib, demonstrating promising results.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity. The minimum inhibitory concentrations (MIC) against various bacterial strains were evaluated:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Xanthomonas oryzae | 156.7 | |

| Xanthomonas axonopodis | 179.2 | |

| Xanthomonas citri | 194.9 |

Scanning electron microscopy (SEM) studies confirmed that this compound disrupts bacterial cell membranes, leading to cell lysis and death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in cell proliferation.

- Receptor Modulation : It has been suggested that it interacts with certain cellular receptors, modulating their activity and affecting downstream signaling pathways.

- DNA Interaction : Like many fluorinated compounds, it may also interact with DNA or RNA synthesis pathways, leading to inhibited replication in cancerous cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo:

-

Study on Tumor Growth Inhibition : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups.

- Tumor Type : Sarcoma

- Administration Route : Intravenous

- Outcome : 60% reduction in tumor volume over four weeks.

- Safety Profile Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in liver and kidney function tests.

Q & A

Q. What are the standard synthetic routes for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide, and how is stereochemical purity ensured?

A typical synthesis involves coupling a substituted cyclohexanol intermediate with a fluoropyrimidine moiety via nucleophilic aromatic substitution. For example, the trans-cyclohexyl configuration (1r,4r) is stabilized using stereoselective catalysts or chiral auxiliaries. Post-synthesis, stereochemical purity is confirmed via -NMR coupling constants (e.g., axial/equatorial proton splitting patterns) and chiral HPLC .

Q. How is structural characterization of this compound performed, and which analytical techniques are critical?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR identify substituent positions and cyclohexane ring conformation. -NMR confirms fluorine substitution on the pyrimidine ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

- X-ray Crystallography: Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds) .

Q. What solvent systems and chromatographic methods optimize purification?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) effectively separates diastereomers. For intermediates, silica gel chromatography using ethyl acetate/hexane mixtures is standard. Polar aprotic solvents (DMF, DMSO) are avoided to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in target proteins (e.g., kinases or GPCRs). Pharmacophore modeling highlights critical structural features (e.g., fluoropyrimidine’s electronegativity, cyclohexyl rigidity). PASS software predicts activity spectra, such as kinase inhibition or antimicrobial potential, based on structural analogs .

Q. What experimental strategies address contradictory bioactivity data across studies?

- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., cell line, assay type).

- Metabolic Stability Assays: Test for species-specific liver microsome degradation to explain variability in in vivo vs. in vitro results.

- Epistatic Analysis: Use CRISPR-Cas9 to knock out competing pathways in cell models, isolating target-specific effects .

Q. How is the compound’s pharmacokinetic profile optimized for CNS penetration?

- LogP/D Calculations: Adjust substituents (e.g., fluorine atoms) to balance lipophilicity (optimal LogP ~2–3) and blood-brain barrier permeability.

- Prodrug Strategies: Introduce esterase-labile groups (e.g., acetyl) on the phenylacetamide moiety to enhance solubility and CNS uptake .

Q. What crystallographic insights inform structure-activity relationships (SAR)?

X-ray data reveal intramolecular hydrogen bonds between the acetamide carbonyl and pyrimidine N-H groups, stabilizing the bioactive conformation. Substituent steric bulk (e.g., cyclohexyl vs. linear chains) modulates target binding affinity. Comparative studies with analogs (e.g., 5-chloropyrimidine derivatives) highlight fluorine’s role in enhancing metabolic stability .

Methodological Notes

- Stereochemical Control: Use Sharpless asymmetric epoxidation or enzymatic resolution for chiral intermediates .

- Fluorine-Specific Assays: -NMR tracks metabolic degradation in liver microsomes, identifying vulnerable positions .

- Data Reproducibility: Adopt OECD guidelines for in vitro assays (e.g., MTT cell viability) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.